molecular formula C18H34Cl2 B14512469 1,18-Dichlorooctadec-9-ene CAS No. 62871-08-3

1,18-Dichlorooctadec-9-ene

Cat. No.: B14512469
CAS No.: 62871-08-3
M. Wt: 321.4 g/mol
InChI Key: WWIXXVXQELIHKN-UHFFFAOYSA-N
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Description

1,18-Dichlorooctadec-9-ene is a chlorinated unsaturated hydrocarbon with the molecular formula C₁₈H₃₄Cl₂. Structurally, it consists of an 18-carbon chain featuring a double bond at position 9 (between carbons 9 and 10) and chlorine atoms at the terminal positions (carbons 1 and 18). Its reactivity is influenced by the electron-withdrawing chlorine substituents and the electron-rich double bond, which may facilitate elimination or nucleophilic substitution reactions.

Properties

CAS No.

62871-08-3

Molecular Formula

C18H34Cl2

Molecular Weight

321.4 g/mol

IUPAC Name

1,18-dichlorooctadec-9-ene

InChI

InChI=1S/C18H34Cl2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2H,3-18H2

InChI Key

WWIXXVXQELIHKN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCl)CCCC=CCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,18-Dichlorooctadec-9-ene can be synthesized through the chlorination of octadecene. The reaction typically involves the addition of chlorine gas to octadecene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of chlorine gas to a reactor containing octadecene and an inert solvent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,18-Dichlorooctadec-9-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide in the presence of a suitable solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under high pressure.

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of octadecane.

Scientific Research Applications

1,18-Dichlorooctadec-9-ene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,18-Dichlorooctadec-9-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The double bond can participate in addition reactions, further modifying the compound’s structure and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,18-Dichlorooctadec-9-ene with structurally analogous octadec-9-ene derivatives, highlighting key differences in molecular properties and functional groups.

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups Polarity/Solubility Trends Key Applications
Octadec-9-ene C₁₈H₃₆ 252.486 Alkene (C=C) Low polarity; soluble in nonpolar solvents Lubricants, plasticizers
This compound C₁₈H₃₄Cl₂ ~323.3 (inferred) Alkene, Terminal Chlorine Moderate polarity; soluble in halogenated solvents Polymer synthesis, surfactants
9-Octadecenoic Acid C₁₈H₃₄O₂ 282.461 Carboxylic Acid, Alkene High polarity; soluble in polar solvents Soaps, biofuels
(9Z)-5,8,11-Trihydroxyoctadec-9-enoic Acid C₁₈H₃₄O₅ 330.47 (calculated) Carboxylic Acid, Hydroxyl Groups, Alkene Very high polarity; water-soluble Anti-inflammatory agents
Acridine-9-carboxylic Acid C₁₄H₉NO₂ 223.23 Carboxylic Acid, Aromatic Ring Moderate polarity; limited water solubility Fluorescent dyes, enzyme inhibitors

Key Findings from Comparative Analysis

Polarity and Solubility: The dichloro derivative exhibits higher polarity than octadec-9-ene due to chlorine substituents but lower polarity than carboxylic acid derivatives (e.g., 9-octadecenoic acid). Hydroxyl and carboxylic acid groups drastically increase polarity, as seen in 9-octadecenoic acid and trihydroxyoctadecenoic acid, enabling applications in biomedicine.

Reactivity :

  • The terminal chlorine atoms in this compound may undergo nucleophilic substitution or elimination, whereas carboxylic acid derivatives participate in acid-base reactions or esterification.
  • Aromatic systems (e.g., acridine-9-carboxylic acid) exhibit distinct reactivity, such as π-π stacking interactions, unlike aliphatic chains.

Structural Influence on Applications: Chlorinated alkenes are often used in polymer cross-linking, while carboxylic acid derivatives are employed in surfactants or pharmaceuticals.

Limitations and Contradictions

  • Isomerism : Octadec-9-ene has multiple registered stereoisomers (e.g., cis/trans), which could affect comparisons.

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